molecular formula C8H10BrClFN B3113600 (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride CAS No. 1958125-87-5

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride

Cat. No. B3113600
M. Wt: 254.53
InChI Key: XPCQHDRARULRNJ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-(3-bromo-4-fluorophenyl)(cyclopropyl)methanol” is similar in structure . It has a molecular formula of C10H10BrFO and a molecular weight of 245.09 .


Molecular Structure Analysis

The molecular structure of the related compound “(S)-(3-bromo-4-fluorophenyl)(cyclopropyl)methanol” consists of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanol group .


Physical And Chemical Properties Analysis

The related compound “(1R)-1-(3-Bromo-4-fluorophenyl)ethanamine” has a molecular formula of C8H9BrFN, an average mass of 218.066 Da, and a monoisotopic mass of 216.990234 Da . Its physical properties include a density of 1.5±0.1 g/cm3, a boiling point of 246.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride is a compound of interest in various chemical synthesis and characterization studies. Its applications in scientific research primarily involve its use as an intermediate or precursor in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of morpholine derivatives, which are important in the development of pharmaceuticals and agrochemicals due to their potential biological activities. Such compounds have been synthesized through reactions involving aminnation and cyclization processes, demonstrating the versatility of (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride in organic synthesis (Tan Bin, 2010).

Antimicrobial and Antifungal Activities

The structural modification and characterization of molecules derived from (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride have also led to the investigation of their antimicrobial and antifungal activities. By synthesizing derivatives such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and testing them against various bacterial and fungal strains, researchers have discovered compounds with activities comparable to or slightly better than those of standard antimicrobial and antifungal agents. These findings highlight the potential of (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride derivatives in the development of new therapeutic agents (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).

properties

IUPAC Name

(1S)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQHDRARULRNJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 4
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.